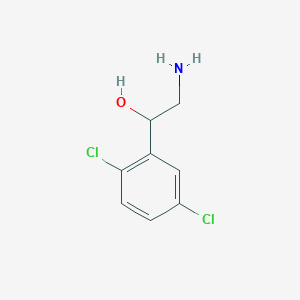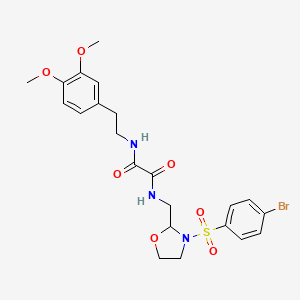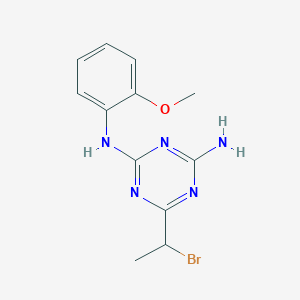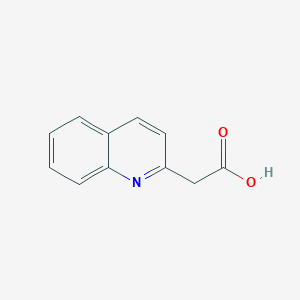
Ethyl 2-amino-6-chloropyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 2-amino-6-chloropyrimidine-4-carboxylate” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecule consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has an ethyl ester group (-COOC2H5) attached to the 4th position, a chlorine atom attached to the 6th position, and an amino group (-NH2) attached to the 2nd position .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo various chemical reactions. For instance, the amino group might be involved in condensation reactions, and the chlorine atom could be displaced in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, it’s likely to have moderate solubility in polar solvents due to the polar nature of the ester and amino groups. The presence of the chlorine might make it somewhat denser than similar compounds without halogens .科学的研究の応用
Synthesis and Pharmacological Activities
Ethyl 2-amino-6-chloropyrimidine-4-carboxylate and its derivatives have been extensively studied for their pharmacological activities. For instance, derivatives of this compound were synthesized and screened for antibacterial, antifungal, and anti-inflammatory activities, showing promising results in these areas (A.S. Dongarwar et al., 2011).
Novel Compound Synthesis
This compound also plays a crucial role in the synthesis of various novel compounds. A study demonstrated the synthesis of thiazolopyrimidines and heterocyclothiazolopyrimidines using this compound, highlighting its significance in the creation of new chemical entities (S. Sherif et al., 1993).
Microwave-Mediated Synthesis
The compound is also utilized in microwave-mediated, solvent-free synthesis processes. This technique is employed to create novel pyrimido[1,2-a]pyrimidines, showcasing the compound's utility in efficient and environmentally friendly synthetic methods (J. V. Eynde et al., 2001).
Polymer-Assisted Synthesis
In the field of polymer science, this compound has been used in the polymer-assisted synthesis of various derivatives. This approach highlights its application in the development of materials science and polymer chemistry (J. V. Eynde et al., 2003).
Anti-Tubercular Activity and Molecular Docking
This compound derivatives have been synthesized and evaluated for their anti-tubercular properties. Molecular docking studies further enhance our understanding of their potential as therapeutic agents (B. Vavaiya et al., 2022).
作用機序
Target of Action
Pyrimidines, the core structure of this compound, are known to interact with various biological targets, including nucleic acids and certain enzymes .
Mode of Action
Pyrimidine derivatives are known to undergo nucleophilic substitution reactions, favoring the formation of c-4 substituted products . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Given the structural similarity to other pyrimidine derivatives, it may influence pathways involving nucleic acid synthesis and metabolism .
Result of Action
Some pyrimidine derivatives have been reported to exhibit antimicrobial and antitrypanosomal activities . It’s possible that Ethyl 2-amino-6-chloropyrimidine-4-carboxylate may have similar effects.
Safety and Hazards
将来の方向性
The utility and applications of this compound would depend on its physical and chemical properties, which in turn depend on its molecular structure. Potential research directions might include exploring its reactivity, studying its potential uses in various industries, and investigating its safety and environmental impact .
特性
IUPAC Name |
ethyl 2-amino-6-chloropyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-5(8)11-7(9)10-4/h3H,2H2,1H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFBLFCFZNOEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B2909691.png)

![N-[2-(thiophen-2-yl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B2909694.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2909697.png)
![5-ethoxy-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2909699.png)
![1-methyl-8-(4-methylphenyl)-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2909700.png)

![N6-(3-chlorophenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909706.png)
